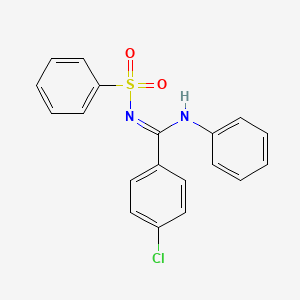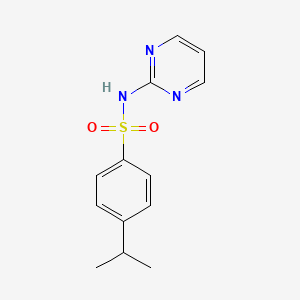![molecular formula C23H16N4O2S B5338935 (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile](/img/structure/B5338935.png)
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile: is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a sulfanyl-substituted methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium in combination with chiral ligands to achieve high chemo- and regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The benzimidazole and phenyl rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or sodium borohydride, are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Wirkmechanismus
The mechanism by which (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness: (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole core with a nitrophenyl and a sulfanyl-substituted methylphenyl group
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-15-6-9-18(10-7-15)30-22-11-8-16(13-21(22)27(28)29)12-17(14-24)23-25-19-4-2-3-5-20(19)26-23/h2-13H,1H3,(H,25,26)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITDJHSJIWCCRX-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)

![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)

![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![ethyl 4-[({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5338939.png)
![ETHYL 2-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE](/img/structure/B5338941.png)
![(5Z)-1-(4-Bromophenyl)-5-{[4-(octyloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B5338949.png)
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
